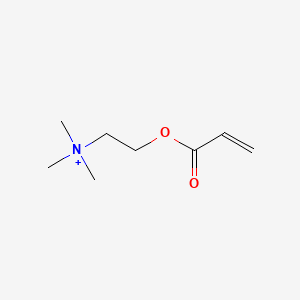
Acryloylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acryloylcholine, also known as this compound, is a useful research compound. Its molecular formula is C8H16NO2+ and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Neuromuscular Blocking Agent
Acryloylcholine has been studied for its effects as a neuromuscular blocking agent. It has been shown to interact with nicotinic acetylcholine receptors, which are crucial for muscle contraction. In various studies, this compound demonstrated ganglion-stimulating properties, making it a candidate for further investigation in anesthetic applications .
1.2 Antinociceptive Properties
Research indicates that this compound may possess antinociceptive properties, potentially useful in pain management. Studies involving analogues of this compound have shown significant effects on pain response in animal models, suggesting its utility in developing new analgesics .
1.3 Modulation of Acetylcholine Receptors
This compound has been investigated for its ability to modulate nicotinic acetylcholine receptors. Its pharmacological profile includes high affinity for specific receptor subtypes, which could lead to therapeutic applications in treating conditions like addiction and other central nervous system disorders .
Biochemical Applications
2.1 Synthesis of Neolignans
This compound plays a role in the biosynthesis of neolignans, which are important for plant defense mechanisms. In studies involving Arabidopsis thaliana, this compound derivatives were identified as intermediates in the synthesis pathway of protective compounds against environmental stressors .
2.2 Enzymatic Hydrolysis Studies
The compound has also been utilized in enzymatic hydrolysis studies to understand its reactivity and interactions with various enzymes. Research indicates that this compound undergoes hydrolysis under specific conditions, providing insights into its stability and potential applications in biochemical processes .
Table 1: Pharmacological Effects of this compound Analogues
| Compound Name | Effect | Study Reference |
|---|---|---|
| This compound | Neuromuscular blockade | |
| 2'-Fluoro-3'-(substituted) | Antinociceptive | |
| Murexine | Ganglion stimulation |
Table 2: Role of this compound in Neolignan Biosynthesis
Eigenschaften
CAS-Nummer |
20284-80-4 |
|---|---|
Molekularformel |
C8H16NO2+ |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
trimethyl(2-prop-2-enoyloxyethyl)azanium |
InChI |
InChI=1S/C8H16NO2/c1-5-8(10)11-7-6-9(2,3)4/h5H,1,6-7H2,2-4H3/q+1 |
InChI-Schlüssel |
AIUAMYPYEUQVEM-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C=C |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=C |
Key on ui other cas no. |
20284-80-4 |
Synonyme |
acryloylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















